5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, belongs to the class of organic compounds known as 4'-O-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is considered a flavonoid. [Source: Human Metabolome Database (HMDB) - ]
While research on 5,7-dihydroxy-3',4',5'-trimethoxyflavanone specifically is limited, its classification as a flavonoid suggests potential for various biological activities commonly associated with this group of compounds. Flavonoids are known for their diverse properties, including:
,7-Dihydroxy-3',4',5'-trimethoxyflavanone has been detected in trace amounts in various food sources, including:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, is a naturally occurring flavonoid compound categorized under the class of 4'-O-methylated flavonoids. It possesses a molecular formula of C18H16O7 and is characterized by its three methoxy groups attached to the flavonoid backbone, specifically at the 3', 4', and 5' positions. This compound has been isolated from various medicinal plants and is noted for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of significant scientific interest for potential therapeutic applications in various diseases and conditions .
These reactions allow for the modification of the compound, potentially altering its pharmacological properties.
The biological activities of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone have been extensively studied:
The synthesis of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone can be achieved through various methods:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone has several applications:
Studies on the interactions of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone with various biological systems have revealed important insights:
These interactions highlight its potential as a therapeutic agent in managing inflammatory responses.
Several compounds share structural similarities with 5,7-dihydroxy-3',4',5'-trimethoxyflavanone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxy-6,7,4'-trimethoxyflavone | Contains three methoxy groups | Exhibits strong anti-inflammatory activity |
3-Hydroxyflavone | Lacks methoxy groups at C3' and C4' | Known for its simpler structure and properties |
Eupatilin (5,7-Dihydroxy-3,4,6-trimethoxyflavone) | Similar hydroxyl/methoxy pattern | Noted for specific anti-inflammatory mechanisms |
The uniqueness of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone lies in its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .